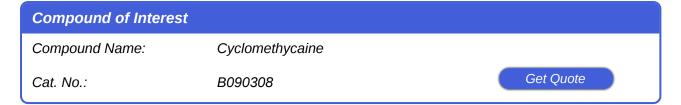


An In-depth Technical Guide to the Chemical Properties of Cyclomethycaine Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **cyclomethycaine** hydrochloride, a local anesthetic. The information is intended for researchers, scientists, and professionals involved in drug development and analysis. This document summarizes key chemical data, outlines its synthesis, describes its mechanism of action, and discusses its metabolism and toxicity based on available scientific literature.

Chemical and Physical Properties

Cyclomethycaine hydrochloride is the salt form of the parent compound, **cyclomethycaine**. The hydrochloride salt is crystalline and has a melting point of approximately 178-180°C.[1][2] Its solubility in water is slightly greater than 1 gram per 100 ml.[1]

Table 1: Chemical Identifiers of Cyclomethycaine and its Hydrochloride Salt



Identifier	Cyclomethycaine	Cyclomethycaine Hydrochloride
IUPAC Name	3-(2-methylpiperidin-1-yl)propyl 4-cyclohexyloxybenzoate[3]	3-(2-methylpiperidin-1-yl)propyl 4- cyclohexyloxybenzoate;hydroc hloride[4]
CAS Number	139-62-8[3]	537-61-1[4]
Molecular Formula	C22H33NO3[3][5]	C22H34CINO3[4]
Synonyms	Topocaine, Cyclocaine, Surfathesin[3]	Topocaine hydrochloride, Surfacaine hydrochloride[4]

Table 2: Physicochemical Properties of

Cyclomethycaine and its Hydrochloride Salt

Property	Cyclomethycaine	Cyclomethycaine Hydrochloride
Molecular Weight	359.5 g/mol [3][5]	396.0 g/mol [4]
Melting Point	Not available	178-180 °C (decomposes)[1] [2]
Boiling Point	486.4 ± 25.0 °C (Predicted)[2]	Not available
Solubility	Soluble in DMSO[6]	Slightly >1 g/100 ml in water[1]
pKa (Predicted)	9.40 ± 0.10[2]	Not available
LogP (Predicted)	5.2[3]	Not available

Synthesis and Purification

The synthesis of **cyclomethycaine** hydrochloride can be achieved through the esterification of p-cyclohexyloxybenzoic acid with 3-(2'-methylpiperidino)-propyl chloride.[2]



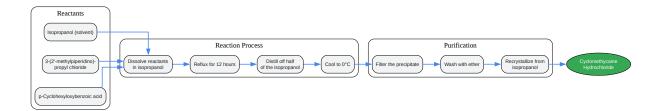
Experimental Protocol: Synthesis of Cyclomethycaine Hydrochloride

A detailed experimental protocol for the synthesis of **cyclomethycaine** hydrochloride has been described in the scientific literature. The following is a summary of the manufacturing process:

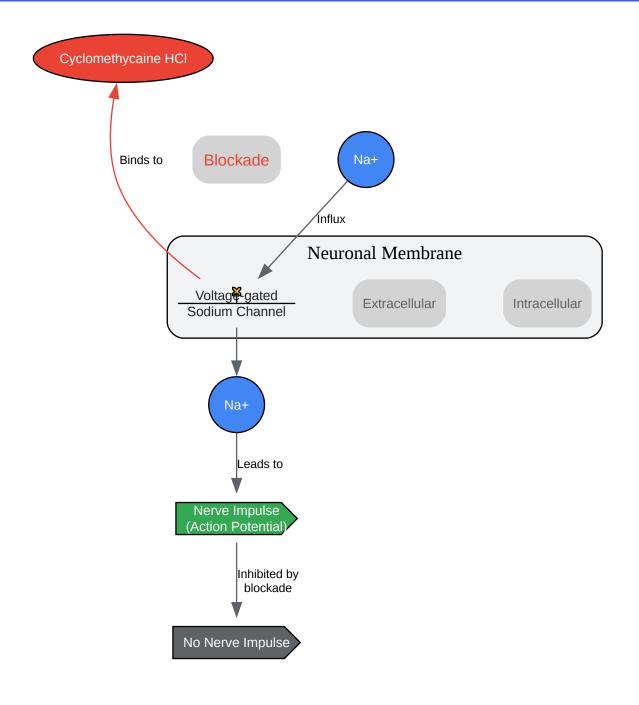
[2]

- Reaction Setup: p-Cyclohexyloxybenzoic acid and 3-(2'-methylpiperidino)-propyl chloride are dissolved in dry isopropanol.
- Reflux: The mixture is refluxed for approximately 12 hours.
- Solvent Removal: About half of the isopropanol is distilled off.
- Crystallization: The residual solution is cooled to approximately 0°C to precipitate 3-(2'-methylpiperidino)-propyl p-cyclohexyloxybenzoate hydrochloride as a white crystalline compound.
- Purification: The precipitate is filtered, washed with ether, and recrystallized from isopropanol.









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